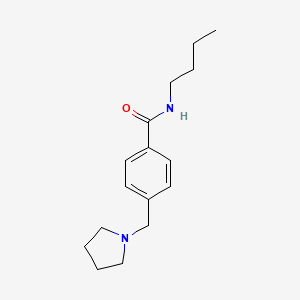![molecular formula C15H21ClN2O2 B4442155 N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4442155.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide
Descripción general
Descripción
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide, also known as CR4056, is a novel analgesic compound with potential therapeutic applications in the treatment of chronic pain. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. It has been shown to have potent analgesic effects in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide is not yet fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the opioid, serotonin, and noradrenaline systems. N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide has been shown to act as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the metabolism of endocannabinoids such as anandamide. By inhibiting FAAH, N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide increases the levels of endocannabinoids in the brain, which can modulate pain perception and inflammation.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide has been shown to have potent analgesic effects in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide has several advantages for lab experiments, including its potent analgesic effects, anti-inflammatory and neuroprotective effects, and favorable safety profile. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and the need for specialized analytical techniques to measure its levels in biological samples.
Direcciones Futuras
There are several future directions for the study of N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide, including the development of more potent and selective FAAH inhibitors, the investigation of its potential therapeutic applications in various neurological disorders, and the exploration of its pharmacokinetic and pharmacodynamic properties in humans. In addition, further studies are needed to elucidate the exact mechanism of action of N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide and its potential interactions with other neurotransmitter systems.
Propiedades
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)14(19)17-12-6-4-5-11(16)13(12)18-7-9-20-10-8-18/h4-6H,7-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNBJQOESHABNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3,4-diethoxyphenyl)-1H-imidazol-2-yl]pyridine](/img/structure/B4442072.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4442080.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B4442082.png)
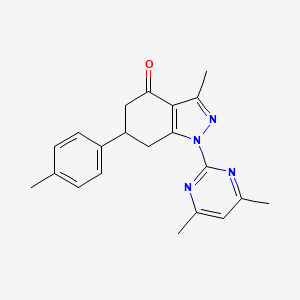
![2-[(4-chlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4442100.png)
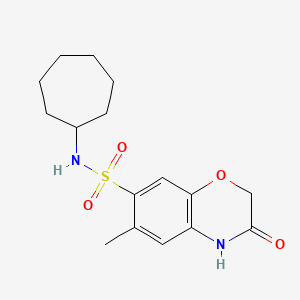
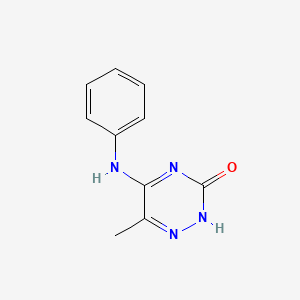
![1-[(dimethylamino)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4442133.png)
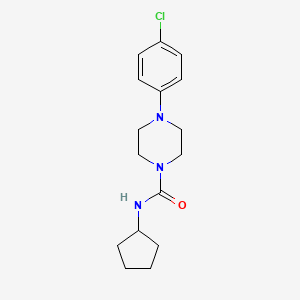
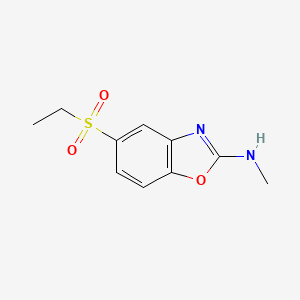
![3-butyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4442150.png)
![N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B4442151.png)
![N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4442154.png)
